molecular formula C8H9FO B1593445 4-Fluoro-2,3-dimethylphenol CAS No. 77249-34-4

4-Fluoro-2,3-dimethylphenol

Cat. No.: B1593445
CAS No.: 77249-34-4
M. Wt: 140.15 g/mol
InChI Key: DHLAUQGFPHIULU-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dimethylphenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the fourth position and two methyl groups at the second and third positions

Scientific Research Applications

4-Fluoro-2,3-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

4-Fluoro-2,3-dimethylphenol is an organic compound It’s known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Pharmacokinetics

Its solubility in organic solvents suggests that it may be absorbed and distributed in the body following exposure. The presence of a fluorine atom could potentially affect its metabolic stability and excretion.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, its storage conditions suggest that it should be kept sealed in a dry environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylphenol. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.

Another method involves the direct fluorination of 2,3-dimethylphenol using elemental fluorine gas. This reaction is highly exothermic and requires careful control of temperature and pressure to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Continuous flow reactors and advanced safety measures are often employed to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenolic compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2,3-Dimethylphenol
  • 4-Fluoro-3-methylphenol

Uniqueness

4-Fluoro-2,3-dimethylphenol is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-fluoro-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLAUQGFPHIULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650501
Record name 4-Fluoro-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77249-34-4
Record name 4-Fluoro-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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